molecular formula AlH6O12P3 B076745 Aluminium dihydrogen phosphate CAS No. 13530-50-2

Aluminium dihydrogen phosphate

Cat. No. B076745
CAS RN: 13530-50-2
M. Wt: 317.94 g/mol
InChI Key: RGPUVZXXZFNFBF-UHFFFAOYSA-K
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Patent
US08754154B2

Procedure details

23.4 g (0.3 mol, moist) of aluminum hydroxide are dissolved in 88.2 g (0.9 mol, 85%) phosphoric acid while stirring and heating.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Al+3:2].[OH-].[OH-].[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[P:5]([O-:9])([OH:8])([OH:7])=[O:6].[P:5]([O-:9])([OH:8])([OH:7])=[O:6].[P:5]([O-:9])([OH:8])([OH:7])=[O:6].[Al+3:2] |f:0.1.2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Name
Quantity
88.2 g
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)[O-].P(=O)(O)(O)[O-].P(=O)(O)(O)[O-].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.